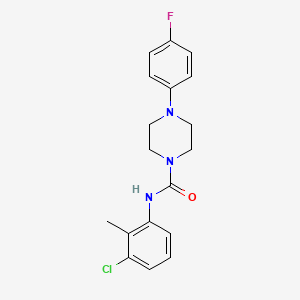![molecular formula C20H25N3O3S B5382061 N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)
N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, also known as TAK-659, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a role in the development and progression of various diseases. By inhibiting BTK, N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide prevents the activation of downstream signaling pathways that contribute to the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has a potent inhibitory effect on BTK activity, leading to a decrease in the activation of downstream signaling pathways. This ultimately results in a decrease in the proliferation and survival of cancer cells, as well as a decrease in the production of inflammatory cytokines in autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, one limitation is that N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide may not be effective in all types of diseases, as the activity of BTK may not be the primary driver of disease progression in some cases.
Future Directions
Future research on N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide could focus on its potential use in combination with other therapies for improved efficacy. Additionally, studies could explore the use of N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide in diseases where BTK activity has not been extensively studied, such as neurodegenerative disorders. Finally, further investigation into the safety and toxicity of N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is needed to determine its potential for clinical use.
Conclusion:
N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has shown promising potential as a therapeutic agent in various diseases due to its inhibitory effect on BTK activity. Further research is needed to fully understand its mechanism of action, as well as its potential for clinical use in combination with other therapies.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves the reaction of 2-ethylphenylamine with 4-(phenylsulfonyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide in its pure form.
Scientific Research Applications
N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammation. It has been found to inhibit the activity of specific enzymes and signaling pathways that are involved in the progression of these diseases.
properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-17-8-6-7-11-19(17)21-20(24)16-22-12-14-23(15-13-22)27(25,26)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAGCKXGAVRGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5381982.png)
![2-{[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5381988.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B5381993.png)
![3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5382009.png)
![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)

![ethyl 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5382054.png)
![(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5382067.png)

![2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5382075.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}nicotinamide](/img/structure/B5382088.png)